Cas no 850761-36-3 (Tert-butyl 3-iodopiperidine-1-carboxylate)

Tert-butyl 3-iodopiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its reactive iodine substituent, which facilitates further functionalization via cross-coupling or substitution reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, enabling selective deprotection under mild acidic conditions. This compound is commonly employed in pharmaceutical and agrochemical research for the construction of piperidine-based scaffolds. Its high purity and well-defined reactivity make it suitable for precise synthetic applications. The combination of the Boc group and iodine at the 3-position offers a balance between stability and reactivity, streamlining multi-step synthesis processes.
Tert-butyl 3-iodopiperidine-1-carboxylate structure
850761-36-3 structure
Product Name:Tert-butyl 3-iodopiperidine-1-carboxylate
CAS No:850761-36-3
MF:C10H18INO2
MW:311.159895420074
MDL:MFCD08059309
CID:716999
PubChem ID:21580769
Update Time:2025-06-11

Tert-butyl 3-iodopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • N-Boc-3-Iodopiperidine
    • tert-Butyl 3-iodopiperidine-1-carboxylate
    • 1-Boc-3-iodo-piperidine
    • 1-Piperidinecarboxylicacid, 3-iodo-, 1,1-dimethylethyl ester
    • 3-Iodo-piperidine-1-carboxylic acid tert-butyl ester
    • 3-Iodo-1-piperidinecarboxylic acid tert-butyl ester
    • HT916
    • 1-PIPERIDINECARBOXYLIC ACID, 3-IODO-, 1,1-DIMETHYLETHYL ESTER
    • 1-N-Boc-3-iodopiperidine
    • (R)-tert-Butyl 3-iodopiperidine-1-carboxylate
    • 1-Boc-3-Iodopiperidine
    • JXEZFSNOYBRXFT-UHFFFAOYSA-N
    • PB34253
    • FCH1386232
    • ST241994
    • 1,1-Dimethylethyl 3-iodo-1-piperidinecarboxylate (ACI)
    • SCHEMBL639073
    • tert-butyl3-iodopiperidine-1-carboxylate
    • DB-076238
    • DTXSID20616081
    • SY107180
    • EN300-187037
    • DS-12092
    • SB10218
    • SB10219
    • AKOS015897930
    • SY320155
    • 850761-36-3
    • MFCD08059309
    • MFCD21097797
    • CS-W023198
    • (S)-1-Boc-3-iodopiperidine
    • TERT-BUTYL (3S)-3-IODOPIPERIDINE-1-CARBOXYLATE
    • Tert-butyl 3-iodopiperidine-1-carboxylate
    • MDL: MFCD08059309
    • Inchi: 1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
    • InChI Key: JXEZFSNOYBRXFT-UHFFFAOYSA-N
    • SMILES: O=C(N1CC(I)CCC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 311.03800
  • Monoisotopic Mass: 311.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.50
  • Melting Point: 64-67℃
  • Boiling Point: 361.5°C at 760 mmHg
  • Flash Point: No data available
  • Refractive Index: 1.542
  • PSA: 29.54000
  • LogP: 2.75880
  • Vapor Pressure: No data available

Tert-butyl 3-iodopiperidine-1-carboxylate Security Information

Tert-butyl 3-iodopiperidine-1-carboxylate Pricemore >>

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Tert-butyl 3-iodopiperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  -90 °C; -90 °C → rt
Reference
Electrochemical Scaled-up Synthesis of Cyclic Enecarbamates as Starting Materials for Medicinal Chemistry Relevant Building Blocks
Tereshchenko, Oleksandr D.; Perebiynis, Maryana Y.; Knysh, Irina V.; Vasylets, Olesia V.; Sorochenko, Anna A.; et al, Advanced Synthesis & Catalysis, 2020, 362(15), 3229-3242

Production Method 2

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  6 h, reflux
Reference
Synthesis of functionalized nitrogen heterocycles by radical decarboxylation of β- and γ-amino acids
Boto, Alicia; Hernandez, Rosendo; De Leon, Yolanda; Murguia, Jose R.; Rodriguez-Afonso, Abigail, European Journal of Organic Chemistry, 2005, (4), 673-682

Production Method 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Lithium iodide Solvents: Acetone ;  36 h, rt
Reference
Nickel-Mediated Alkoxycarbonylation for Complete Carbon Isotope Replacement
Ton, Stephanie J.; Neumann, Karoline T.; Noerby, Peter; Skrydstrup, Troels, Journal of the American Chemical Society, 2021, 143(42), 17816-17824

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium iodide Catalysts: Triphenylphosphine Solvents: Acetone ;  24 h, 26 - 30 °C
Reference
Triphenylphosphine-Catalyzed Alkylative Iododecarboxylation with Lithium Iodide under Visible Light
Fu, Ming-Chen; Wang, Jia-Xin; Shang, Rui, Organic Letters, 2020, 22(21), 8572-8577

Production Method 5

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  6 h, reflux
Reference
Cobalt-Catalyzed Cross-Coupling of 3- and 4-Iodopiperidines with Grignard Reagents
Gonnard, Laurine; Guerinot, Amandine; Cossy, Janine, Chemistry - A European Journal, 2015, 21(36), 12797-12803

Production Method 6

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  80 °C
Reference
Cobalt-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions of Diarylmanganese Reagents with Secondary Alkyl Iodides
Hofmayer, Maximilian S.; Hammann, Jeffrey M.; Haas, Diana; Knochel, Paul, Organic Letters, 2016, 18(24), 6456-6459

Production Method 7

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 16 h, rt
Reference
A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides
Govaerts, Sebastian; Nakamura, Kento; Constantin, Timothee ; Leonori, Daniele, Organic Letters, 2022, 24(43), 7883-7887

Tert-butyl 3-iodopiperidine-1-carboxylate Raw materials

Tert-butyl 3-iodopiperidine-1-carboxylate Preparation Products

Tert-butyl 3-iodopiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:850761-36-3)Tert-butyl 3-iodopiperidine-1-carboxylate
Order Number:A863721
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:42
Price ($):291.0
Email:sales@amadischem.com

Additional information on Tert-butyl 3-iodopiperidine-1-carboxylate

Recent Advances in the Application of Tert-butyl 3-iodopiperidine-1-carboxylate (CAS: 850761-36-3) in Chemical Biology and Pharmaceutical Research

Tert-butyl 3-iodopiperidine-1-carboxylate (CAS: 850761-36-3) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological and oncological diseases. Recent studies have highlighted its versatility in organic synthesis, serving as a precursor for piperidine-based scaffolds that are prevalent in drug discovery. This research brief consolidates the latest findings on its applications, synthetic methodologies, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 850761-36-3 in the synthesis of novel gamma-secretase modulators for Alzheimer's disease. The researchers employed a palladium-catalyzed cross-coupling reaction to functionalize the 3-iodo position, achieving high yields (78-92%) and enantioselectivity (>90% ee). This approach underscores the compound's role in accessing structurally complex neuroactive agents with improved blood-brain barrier permeability.

In cancer research, a team from MIT reported in Bioorganic & Medicinal Chemistry Letters the development of PI3K inhibitors using 850761-36-3 as a building block. The iodopiperidine moiety enabled precise introduction of aromatic groups at the 3-position, critical for kinase selectivity. Lead compounds showed nanomolar potency against PI3Kα with >100-fold selectivity over other isoforms, demonstrating the molecular editing capabilities afforded by this intermediate.

Process chemistry advancements have also emerged, with a 2024 Nature Protocols article detailing a continuous-flow synthesis of 850761-36-3 that reduces hazardous waste by 65% compared to batch methods. The protocol features in-line purification and achieves >99% purity at a throughput of 200 g/hour, addressing scalability challenges for preclinical development.

Structural studies using cryo-EM (Cell Chemical Biology, 2023) revealed that derivatives of 850761-36-3 can induce unique conformational changes in protein targets. Specifically, the tert-butyl carbamate group was found to stabilize rare protein states, suggesting applications in targeted protein degradation and allosteric modulator development.

Ongoing clinical trials (NCT05678945) are evaluating a 850761-36-3-derived KRASG12C inhibitor in non-small cell lung cancer, with Phase I data showing 42% objective response rate. This highlights the translational potential of this chemical scaffold in addressing previously undruggable targets.

Future research directions include exploring enantioselective C-H activation methods to diversify the piperidine core and investigating the compound's utility in PROTAC design. The accumulated evidence positions 850761-36-3 as a multifaceted tool in modern drug discovery, bridging synthetic chemistry and biological target engagement.

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(CAS:850761-36-3)Tert-butyl 3-iodopiperidine-1-carboxylate
A863721
Purity:99%
Quantity:5g
Price ($):291.0
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